Methoxymethyl vinyl ether
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Overview
Description
Methoxymethyl vinyl ether is an organic compound with the chemical formula CH₃OCH₂OCH=CH₂. It is a colorless liquid that is used as a synthetic building block in organic chemistry. This compound is particularly known for its role in the formation of polymers and as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethyl vinyl ether can be synthesized through the reaction of 2-bromoethyl methoxymethyl ether with potassium hydroxide in the presence of a phase-transfer catalyst. The reaction is carried out at elevated temperatures, typically around 140°C, and the product is distilled under reduced pressure to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound often involves the reaction of acetylene with methanol in the presence of a base.
Chemical Reactions Analysis
Types of Reactions
Methoxymethyl vinyl ether undergoes various types of chemical reactions, including:
Polymerization: The alkene portion of the molecule is prone to polymerization, leading to the formation of polyvinyl ethers.
Acidic Cleavage: The compound can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), resulting in the formation of alcohol and alkyl halide products.
Common Reagents and Conditions
Polymerization: Initiated with Lewis acids such as boron trifluoride.
Acidic Cleavage: Requires strong acids like HBr or HI.
Major Products Formed
Polymerization: Polyvinyl ethers.
Acidic Cleavage: Alcohol and alkyl halide.
Scientific Research Applications
Methoxymethyl vinyl ether has a wide range of applications in scientific research:
Chemistry: Used as a synthetic building block and a protecting group in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Important intermediate for the production of functional polymers and fine chemicals.
Mechanism of Action
The mechanism of action of methoxymethyl vinyl ether involves its reactivity as an enol ether. The alkene portion of the molecule is highly reactive and can undergo polymerization or cleavage reactions. In polymerization, the double bond reacts with a Lewis acid to form polyvinyl ethers. In acidic cleavage, the ether oxygen is protonated, leading to the formation of a good leaving group that can be eliminated through an S_N2 or S_N1 mechanism .
Comparison with Similar Compounds
Similar Compounds
Methyl vinyl ether: Similar in structure but lacks the methoxymethyl group.
Ethyl vinyl ether: Similar in structure but has an ethyl group instead of a methoxymethyl group.
Uniqueness
Methoxymethyl vinyl ether is unique due to its methoxymethyl group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in the synthesis of complex molecules and polymers.
Properties
CAS No. |
63975-05-3 |
---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
methoxymethoxyethene |
InChI |
InChI=1S/C4H8O2/c1-3-6-4-5-2/h3H,1,4H2,2H3 |
InChI Key |
UVSNPDMUGCTOGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC=C |
Origin of Product |
United States |
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